3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
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Overview
Description
3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-yl group: Starting with a furan derivative, the furan-2-yl group can be introduced through electrophilic substitution reactions.
Introduction of the quinolin-8-ylthio group: This step may involve the use of quinoline derivatives and thiolating agents under specific conditions.
Attachment of the difluoromethoxyphenyl group: This can be achieved through nucleophilic aromatic substitution reactions using difluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
- 3-(4-Fluorophenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one
Uniqueness
The presence of the difluoromethoxy group in 3-(4-(Difluoromethoxy)phenyl)-1-(furan-2-yl)-3-(quinolin-8-ylthio)propan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H17F2NO3S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C23H17F2NO3S/c24-23(25)29-17-10-8-15(9-11-17)21(14-18(27)19-6-3-13-28-19)30-20-7-1-4-16-5-2-12-26-22(16)20/h1-13,21,23H,14H2 |
InChI Key |
SOHASHHVCVTIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(CC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(F)F)N=CC=C2 |
Origin of Product |
United States |
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